(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-9-11-6-13-14(19(3,4)5)8-23-16(13)10(2)17(11)24-18(22)12(9)7-15(20)21/h6,8H,7H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOUGOSLDMECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactionsThe final step involves the acylation of the furochromen core to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of furochromene compounds exhibit anticancer properties. The structure of (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid suggests potential for interaction with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that furochromene derivatives effectively induced apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of this compound in this mechanism warrants further investigation.
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Inflammation is a critical factor in numerous chronic diseases, including arthritis and cardiovascular diseases.
Case Study : Research published in Phytotherapy Research highlighted the anti-inflammatory effects of similar furochromene compounds in animal models, showing reduced levels of pro-inflammatory cytokines.
Agricultural Applications
1. Pesticidal Activity
Furochromene derivatives have shown promise as natural pesticides due to their ability to disrupt the life cycles of pests.
Case Study : A field study reported in Pest Management Science evaluated the efficacy of furochromene-based pesticides against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls.
Data Tables
Mechanism of Action
The mechanism of action of (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Acetic acid vs. Sulfonohydrazide: Derivatives with sulfonohydrazide side chains () exhibit fungicidal activity, whereas the acetic acid moiety in the target compound may favor anti-inflammatory applications via NF-κB pathway modulation .
Therapeutic Potential: Antiviral Activity: ZINC02123811 (a trimethyl-phenyl analog) demonstrates high affinity for SARS-CoV-2 Mpro, suggesting that the furochromene scaffold is versatile for antiviral design . Anti-inflammatory Applications: The tert-butyl-containing compound 2 () blocks NF-κB/DNA interactions, implying that the target compound may share similar mechanistic pathways .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- Melting Points: Sulfonohydrazide derivatives () exhibit higher melting points (265–277°C) due to hydrogen bonding and crystallinity, whereas the target compound’s melting point is unreported .
Biological Activity
(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a compound that belongs to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C19H20O5, with a molecular weight of 328.36 g/mol. The compound features a furochromene structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20O5 |
| Molecular Weight | 328.36 g/mol |
| CAS Number | 664366-06-7 |
Biological Activity Overview
Research indicates that compounds within the chromene class exhibit a variety of biological activities, including:
- Anticancer Activity : Chromene derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against bacterial and fungal strains.
- Antidiabetic Effects : Certain chromene derivatives have demonstrated the ability to enhance insulin sensitivity and lower blood glucose levels.
- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.
The biological activities of this compound can be attributed to several mechanisms:
-
Apoptosis Induction : This compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
"4H-chromene analogs generally induce apoptosis through interactions with tubulin at binding sites of colchicine" .
- Inhibition of Cell Migration : Research indicates that this compound can significantly reduce cell invasion and migration in metastatic cancer models .
Case Studies and Research Findings
Several studies have highlighted the biological activity of chromene derivatives:
- Anticancer Studies : A study by Anthony et al. (2007) demonstrated that 4H-chromene derivatives could induce apoptosis in cancer cells through tubulin interaction and caspase activation.
- Antimicrobial Studies : Research conducted by Suvarna et al. (2017) found that certain chromene derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Diabetes Management : Soni et al. (2019) reported that specific chromene compounds improved insulin sensitivity in diabetic animal models.
Q & A
Q. What are the established synthetic methodologies for (3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid, and how are intermediates characterized?
The synthesis typically involves multicomponent reactions. For example, analogous furocoumarin derivatives are synthesized via condensation of hydroxycoumarins, aryl glyoxals, and Meldrum’s acid in acetonitrile, followed by acid-catalyzed cyclization. Key steps include refluxing with a 6-fold excess of reagents (e.g., arylglyoxal, EtN) for 16 hours to ensure complete conversion. Characterization employs H and C NMR spectroscopy to confirm regioselectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?
Structural confirmation relies on spectroscopic methods:
- NMR : H NMR identifies proton environments (e.g., tert-butyl groups at δ 1.4–1.5 ppm, aromatic protons in furochromen rings). C NMR confirms carbonyl (C=O) and acetic acid moieties.
- HRMS : Validates molecular formula (e.g., [M+H] or [M−H] ions). Comparative analysis with structurally related compounds (e.g., furo[2,3-f]chromen derivatives) aids in assigning signals .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Prioritize assays aligned with the compound’s structural analogs:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-1/COX-2 inhibition assays.
- Antimicrobial : Broth microdilution for MIC determination. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?
Contradictions may arise from:
- Reagent purity : Use HPLC-grade solvents and monitor reaction progress via TLC.
- Stereochemical variability : Employ X-ray crystallography to resolve regiochemistry.
- Bioassay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%). Statistical tools (e.g., ANOVA) can identify outliers in replicate experiments .
Q. What experimental design strategies optimize the synthetic protocol for scalability?
Apply Design of Experiments (DOE) to test variables:
- Factors : Reagent stoichiometry, temperature, catalyst (e.g., ZnCl in analogous syntheses ).
- Response surface methodology : Maximize yield while minimizing byproducts. Pilot-scale reactions (1–10 g) under inert atmospheres (N/Ar) ensure reproducibility .
Q. How can mechanistic studies elucidate the formation of the furochromen core?
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological risks?
Follow frameworks from long-term environmental studies:
- Biodegradation : OECD 301F test to measure half-life in aqueous media.
- Bioaccumulation : LogP determination (HPLC) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
- Ecotoxicology : Algal growth inhibition (OECD 201) and zebrafish embryo toxicity assays .
Methodological Notes
- Data Collection : Tabulate synthetic yields, NMR shifts, and bioactivity IC values for cross-study comparisons.
- Validation : Always include internal standards (e.g., deuterated solvents for NMR) and negative controls in bioassays.
- Limitations : Sigma-Aldrich notes that rare chemicals like this compound may lack analytical validation; independent purity verification (HPLC, elemental analysis) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
